18F-Ftha - 137564-73-9

18F-Ftha

Catalog Number: EVT-15330772
CAS Number: 137564-73-9
Molecular Formula: C16H31FO2S
Molecular Weight: 305.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

18F-fluoro-6-thia-heptadecanoic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess fatty acid metabolism. This compound, commonly referred to as 18F-FTHA, has gained prominence in the study of lipid metabolism, particularly in cardiac tissues. The interest in 18F-FTHA arises from its ability to provide insights into fatty acid uptake and oxidation, making it a valuable tool in both clinical and research settings.

Source

18F-fluoro-6-thia-heptadecanoic acid is synthesized using cyclotron-produced fluorine-18, which is generated through the nuclear reaction of oxygen-18 with protons. The synthesis involves several chemical steps that include nucleophilic substitution and hydrolysis, ensuring the final product is suitable for imaging applications. The compound's production has been optimized over the years, leading to improved yields and purity levels for clinical use .

Classification

18F-FTHA belongs to the class of radiopharmaceuticals specifically designed for metabolic imaging. It is categorized under fatty acid analogs due to its structural similarity to natural fatty acids, which allows it to mimic their behavior in biological systems. This classification facilitates its use in studying metabolic pathways involving fatty acids .

Synthesis Analysis

The synthesis of 18F-fluoro-6-thia-heptadecanoic acid involves a two-step process:

  1. Nucleophilic Substitution: The process begins with the reaction of cyclotron-produced 18F-fluoride with a precursor compound, benzyl 14-(R,S)-tosyloxy-6-thiaheptadecanoate. This step is critical for introducing the fluorine-18 isotope into the molecular structure.
  2. Hydrolysis: Following the substitution reaction, a strong base (potassium hydroxide) is used to remove the protective group from the intermediate product, yielding the final 18F-FTHA compound.
Molecular Structure Analysis

The molecular structure of 18F-fluoro-6-thia-heptadecanoic acid consists of a heptadecanoic acid backbone modified with a fluorine atom at the sixth position and a sulfur atom incorporated into the structure. This unique configuration allows it to mimic natural fatty acids while providing distinct imaging properties due to the presence of fluorine-18.

Structural Data

  • Molecular Formula: C17H33FOS
  • Molecular Weight: Approximately 302.51 g/mol
  • Half-life of Fluorine-18: 109.7 minutes, which is advantageous for tracer production and metabolic studies .
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of 18F-FTHA include:

  • Nucleophilic Substitution Reaction: This reaction involves the attack of fluoride ion on the tosylate group of the precursor compound.
  • Hydrolysis Reaction: In this step, potassium hydroxide facilitates the removal of protecting groups, leading to the formation of 18F-FTHA.

These reactions are crucial for ensuring that the final product retains its integrity and functionality as a radiotracer for PET imaging .

Mechanism of Action

The mechanism by which 18F-fluoro-6-thia-heptadecanoic acid operates involves its uptake by tissues that utilize fatty acids as a primary energy source. Once administered, 18F-FTHA enters cells via specific transport mechanisms similar to those used by natural fatty acids.

Process Details

  1. Cellular Uptake: Fatty acid transport proteins facilitate the entry of 18F-FTHA into cells.
  2. Metabolism: Inside cells, it undergoes metabolic processes akin to those experienced by endogenous fatty acids, allowing researchers to track its distribution and utilization through PET imaging.
  3. Imaging: The emitted positrons from decaying fluorine-18 are detected by PET scanners, providing real-time images of fatty acid metabolism in tissues such as myocardium and skeletal muscle .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear solution.
  • Solubility: Soluble in physiological saline solutions.

Chemical Properties

  • Stability: Sensitive to radiolytic oxidation; thus, careful handling during synthesis and storage is essential.
  • Purity Assessment: High-performance liquid chromatography (HPLC) is employed for quality control, ensuring that radiochemical purity remains above 98% .
Applications

The primary applications of 18F-fluoro-6-thia-heptadecanoic acid include:

  • Cardiac Imaging: Used extensively in assessing myocardial fatty acid metabolism, aiding in diagnosing heart diseases.
  • Research Studies: Valuable in preclinical research for understanding lipid metabolism disorders and evaluating therapeutic interventions targeting metabolic pathways .
  • Clinical Trials: Employed in various clinical studies to explore metabolic responses under different physiological conditions (e.g., fasting vs. postprandial states) and their implications for diseases like obesity and diabetes .
Introduction to 18F-FTHA in Metabolic Imaging Research

Historical Development and Initial Discovery of 18F-FTHA as a Fatty Acid Tracer

The development of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) marked a pivotal advancement in nuclear medicine's ability to probe fatty acid metabolism in vivo. First synthesized in 1991 by DeGrado et al. [5], this radiotracer was designed as a sulfur-substituted long-chain fatty acid analog. The strategic replacement of a methylene group with sulfur at the β-position (C6) served a dual purpose: it permitted straightforward ¹⁸F-fluorine labeling while creating a metabolic blockade that prevented complete β-oxidation [5]. This molecular design ensured that after cellular uptake and activation to acyl-CoA, the tracer would undergo initial steps of mitochondrial β-oxidation but become trapped as ¹⁸F-labeled intermediates due to the thiaether linkage.

Early validation studies in murine models demonstrated that [¹⁸F]FTHA accumulation correlated with fatty acid utilization rates in tissues like the myocardium [5]. However, initial radiosynthesis methods were labor-intensive and produced variable yields. A significant milestone was achieved in 2018 with the implementation of Good Manufacturing Practice (GMP)-compliant automated synthesis using vessel-based systems, yielding radiochemical purity >99% but with modest radiochemical yields (RCY) of 5.52±2.38% [3]. The recent transition to cassette-based platforms (e.g., Elixys Flex/Chem) further revolutionized production, doubling RCY to 13.01±5.63% while maintaining high purity standards (>99%) [3]. This evolution in synthesis has enabled broader preclinical and clinical accessibility.

Table 1: Evolution of [¹⁸F]FTHA Radiosynthesis Methods

Synthesis PlatformRadiochemical Yield (RCY)Radiochemical Purity (RCP)Synthesis Duration
Vessel-based (Conventional)5.52% ± 2.38%>99%73 min
Cassette-based (Elixys)13.01% ± 5.63%>99%80 min
Key Improvement>2-fold increaseConsistent high purityMarginal increase

Role of 18F-FTHA in Positron Emission Tomography (PET) for Fatty Acid Metabolism Studies

[¹⁸F]FTHA serves as a versatile PET probe for quantifying fatty acid uptake across diverse tissues. Upon intravenous administration, it binds to albumin and enters cells via facilitated transport proteins (e.g., FABP, CD36) and passive diffusion. Intracellularly, it undergoes partial β-oxidation or esterification into complex lipids, leading to metabolic trapping [7]. Quantification typically employs the Patlak graphical analysis method, which estimates the net influx rate (Ki) using metabolite-corrected plasma input functions [1]. This approach is valid for tissues exhibiting irreversible uptake over the scan duration (e.g., liver, skeletal muscle, myocardium).

Recent clinical and preclinical studies highlight its multi-organ applicability:

  • Liver: In diet-induced NAFLD rat models, [¹⁸F]FTHA-PET revealed significantly elevated hepatic uptake (SUVₘₑₐₙ) under non-fasting conditions compared to controls (p=0.03), indicating dysregulated fatty acid handling [4].
  • Myocardium: Trapping correlates with fatty acid oxidation rates under aerobic conditions, validated in isolated perfused hearts [5].
  • Adipose Tissue: Enables quantification of fatty acid uptake in white and brown adipose depots, with studies showing insulin-stimulated increases in visceral fat [6].
  • Brain: Demonstrates measurable uptake via FUR (Fractional Uptake Rate) analysis, providing insights into cerebral fatty acid metabolism [7].

A critical innovation enhancing quantification accuracy is the development of high-resolution radiometabolite analysis (RMA). A 2024 study introduced a thin-layer chromatography (TLC) method resolving seven plasma radiometabolites, improving parent fraction measurement accuracy by 7.2 percentage points compared to earlier techniques [1]. This advancement is vital for robust input function modeling during dynamic PET scans.

Comparative Advantages Over Alternative Radiolabeled Fatty Acid Probes

[¹⁸F]FTHA offers distinct advantages over traditional tracers like [¹¹C]palmitate, primarily due to its balanced metabolic kinetics and favorable radionuclide properties:

  • Metabolic Stability vs. [¹¹C]Palmitate: [¹¹C]Palmitate undergoes rapid β-oxidation (<10 minutes), releasing [¹¹C]CO₂ that complicates kinetic modeling [9]. In contrast, [¹⁸F]FTHA’s sulfur-mediated metabolic blockade results in prolonged tissue retention (trapping 70-80% of accumulated tracer), enabling clearer PET signal quantification [5]. Studies in pigs show [¹⁸F]FTHA generates lower levels of labeled triglycerides at 40 minutes post-injection (82±6% under hyperinsulinemia) compared to [¹¹C]palmitate derivatives, reducing background interference [6].

  • Half-Life and Logistical Feasibility: The 110-minute half-life of ¹⁸F permits extended dynamic scans and facilitates tracer distribution to satellite facilities, unlike [¹¹C] (t₁/₂=20 min), which requires on-site cyclotron production [3]. This extends the scope of clinical studies, including stress-test protocols and multi-bed position imaging.

  • Sensitivity to Metabolic States: [¹⁸F]FTHA exhibits reproducible kinetic differences between fasting and postprandial states. Test-retest studies in overweight humans show consistent plasma standardized uptake value (SUV) and parent fraction measurements, with significantly altered kinetics under insulin stimulation [1]. This reliability is critical for investigating metabolic diseases like diabetes or obesity.

Table 2: Comparison of Fatty Acid PET Tracers

TracerMetabolic PathwayKey LimitationHalf-LifePrimary Application
[¹⁸F]FTHAPartial β-oxidation & esterificationVariable lumped constant in hypoxia110 minMulti-organ fatty acid uptake
[¹¹C]PalmitateComplete β-oxidation to CO₂Rapid metabolite generation complicates modeling20 minMyocardial oxidation kinetics
18F-FPIA (Short-chain)Carnitine conjugation & excretionDoes not undergo β-oxidation110 minTumor short-chain metabolism

Abbreviation Key

  • FTHA: 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid
  • FTP: 16-[¹⁸F]fluoro-4-thia-palmitate
  • FPIA: ¹⁸F-fluoropivalate
  • FAC: 2-¹⁸F-fluoroacetate
  • FTO: ¹⁸F-fluoro-thia-oleate
  • NAFLD: Non-alcoholic Fatty Liver Disease
  • RMA: Radiometabolite Analysis
  • Patlak Plot: Graphical method for irreversible tracer uptake quantification
  • SUV: Standardized Uptake Value
  • GMP: Good Manufacturing Practice
  • RCY: Radiochemical Yield
  • RCP: Radiochemical Purity

Properties

CAS Number

137564-73-9

Product Name

18F-Ftha

IUPAC Name

5-(8-(18F)fluoranylundecylsulfanyl)pentanoic acid

Molecular Formula

C16H31FO2S

Molecular Weight

305.5 g/mol

InChI

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)/i17-1

InChI Key

WZMTZBLNUCAEPM-SJPDSGJFSA-N

Canonical SMILES

CCCC(CCCCCCCSCCCCC(=O)O)F

Isomeric SMILES

CCCC(CCCCCCCSCCCCC(=O)O)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.